molecular formula C12H16ClNO B4801142 N-[(2-chlorophenyl)methyl]pentanamide

N-[(2-chlorophenyl)methyl]pentanamide

Cat. No.: B4801142
M. Wt: 225.71 g/mol
InChI Key: PUOFAUIBAPIVKM-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]pentanamide is an amide derivative characterized by a pentanamide backbone linked to a 2-chlorobenzyl group. Its molecular formula is C₁₂H₁₅ClNO, with a molecular weight of 255.75 g/mol.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-3-8-12(15)14-9-10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOFAUIBAPIVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]pentanamide typically involves the reaction of 2-chlorobenzylamine with pentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]pentanamide can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]pentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]pentanamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with aromatic residues in proteins, while the amide group can form hydrogen bonds with various biomolecules. These interactions can affect the function of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of N-[(2-chlorophenyl)methyl]pentanamide, highlighting differences in substituents, molecular weights, synthesis yields, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield Reported Activity/Application Reference
This compound C₁₂H₁₅ClNO 255.75 2-Chlorobenzyl, pentanamide Not reported Intermediate/Unspecified -
5-Chloro-N-(2-phenylphenyl)pentanamide C₁₇H₁₈ClNO 287.78 Biphenyl, 5-chloro-pentanamide Not reported Unspecified (commercial availability)
N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide C₃₃H₂₉Cl₂N₇O 634.55 Purine core, piperidine, dual chlorophenyl >99% CB1 receptor antagonist
5-{1-[(2-Chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanamide C₃₄H₃₅ClN₄O₅ 639.12 Tetrahydroquinazolinone, dimethoxyphenethyl Not reported Screening compound (biological assays)
5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-((1-(3-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)pentanamide C₂₅H₂₈N₆O₅S 524.59 Biotinylated, triazole, sulfonamide 47% NLRP3 inflammasome inhibition

Key Observations from Comparative Analysis

Substituent Effects on Bioactivity: The dual chlorophenyl groups in the purine-derived compound (C₃₃H₂₉Cl₂N₇O) enhance its binding affinity as a CB1 receptor antagonist, likely due to increased aromatic interactions with hydrophobic receptor pockets .

Synthesis and Yield :

  • High-yield (>99%) synthesis is achievable for purine-linked pentanamides under optimized coupling conditions (e.g., carbodiimide-mediated amide bond formation) .
  • Lower yields (e.g., 47% for the NLRP3-targeted compound) are observed in multi-step reactions involving click chemistry or complex purification workflows .

Role of Chlorine Position :

  • Chlorine at the 2-position on the benzyl group (target compound) may confer steric hindrance compared to analogs with chlorine on the pentanamide chain (e.g., 5-chloro-N-(2-phenylphenyl)pentanamide). This positional difference impacts logP values and membrane permeability .

Agrochemical vs. These analogs often feature thienyl or methoxy substituents critical for herbicidal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-chlorophenyl)methyl]pentanamide
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